molecular formula C19H13BrClN5O2S B2598112 N-(4-bromophenyl)-2-((5-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 403732-32-1

N-(4-bromophenyl)-2-((5-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

Cat. No. B2598112
CAS RN: 403732-32-1
M. Wt: 490.76
InChI Key: PRWXEYGDKMBACY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-((5-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H13BrClN5O2S and its molecular weight is 490.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activities

  • Derivatives of the compound have shown potential in antitumor evaluations. Notably, in a study, a series of related derivatives demonstrated activity against the human breast adenocarcinoma cell line MCF7, with some showing mild to moderate effectiveness compared to the reference antitumor drug doxorubicin (El-Morsy et al., 2017).

Antimicrobial and Anti-Inflammatory Properties

  • A novel series of derivatives has been evaluated for antimicrobial activity. Compounds synthesized showed significant antibacterial potency against various bacterial strains, including E. coli and K. pneumonia, with minimum inhibitory concentrations comparable to standard antibiotics like Gentamicin (Kerru et al., 2019).
  • In another study, derivatives of this compound exhibited significant anti-inflammatory activity, demonstrating their potential for use in treating inflammation-related conditions (Sunder et al., 2013).

Antioxidant Effects

  • Research into derivatives of this compound has revealed promising antioxidant properties. Some synthesized compounds showed antioxidant activity nearly equivalent to that of ascorbic acid, highlighting their potential as antioxidants (El‐Mekabaty, 2015).

Synthesis and Characterization

  • The compound's derivatives have been synthesized and characterized, contributing to the understanding of their chemical properties and potential applications in various fields of research (Salian et al., 2017).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-bromophenyl)-2-((5-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide involves the reaction of 4-bromobenzaldehyde with ethyl cyanoacetate to form ethyl 2-(4-bromophenyl)acrylate. This intermediate is then reacted with hydrazine hydrate to form 2-(4-bromophenyl)hydrazinecarboxylic acid ethyl ester. The ester is then reacted with thiosemicarbazide to form N-(4-bromophenyl)-2-(hydrazinecarbothioamide)ethyl acetate. This intermediate is then reacted with 4-chlorobenzoyl chloride to form N-(4-bromophenyl)-2-((5-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide.", "Starting Materials": [ "4-bromobenzaldehyde", "ethyl cyanoacetate", "hydrazine hydrate", "thiosemicarbazide", "4-chlorobenzoyl chloride" ], "Reaction": [ "4-bromobenzaldehyde + ethyl cyanoacetate → ethyl 2-(4-bromophenyl)acrylate", "ethyl 2-(4-bromophenyl)acrylate + hydrazine hydrate → 2-(4-bromophenyl)hydrazinecarboxylic acid ethyl ester", "2-(4-bromophenyl)hydrazinecarboxylic acid ethyl ester + thiosemicarbazide → N-(4-bromophenyl)-2-(hydrazinecarbothioamide)ethyl acetate", "N-(4-bromophenyl)-2-(hydrazinecarbothioamide)ethyl acetate + 4-chlorobenzoyl chloride → N-(4-bromophenyl)-2-((5-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide" ] }

CAS RN

403732-32-1

Molecular Formula

C19H13BrClN5O2S

Molecular Weight

490.76

IUPAC Name

N-(4-bromophenyl)-2-[[5-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H13BrClN5O2S/c20-11-1-5-13(6-2-11)23-16(27)10-29-19-24-17-15(9-22-25-17)18(28)26(19)14-7-3-12(21)4-8-14/h1-9H,10H2,(H,22,25)(H,23,27)

InChI Key

PRWXEYGDKMBACY-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2C4=CC=C(C=C4)Cl)Br

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.